molecular formula C20H15ClN2OS B2583277 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207007-86-0

3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2583277
CAS No.: 1207007-86-0
M. Wt: 366.86
InChI Key: FBANBZROZJFEOW-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class. This compound is characterized by its fused thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzyl group at the 3-position and a 4-methylphenyl group at the 7-position. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core

      Starting Materials: 2-aminothiophene and a suitable aldehyde.

      Reaction: Cyclization reaction under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

  • Substitution Reactions

      Step 1: Introduction of the 4-chlorobenzyl group at the 3-position via nucleophilic substitution.

      Step 2: Introduction of the 4-methylphenyl group at the 7-position through a similar substitution reaction.

  • Final Cyclization

      Conditions: Typically involves heating under reflux with a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that provide the best yield and are environmentally friendly.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidized derivatives of the compound, potentially altering its biological activity.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the compound, which may have different pharmacological properties.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial studies. It has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis . Its structural analogs have also been studied for their potential to inhibit bacterial enzymes.

Medicine

In medicinal research, this compound is investigated for its anticancer properties. It has been tested against different cancer cell lines to evaluate its cytotoxicity and potential as a chemotherapeutic agent .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    Benzyl-substituted Thienopyrimidines: Compounds with different benzyl groups at various positions on the thienopyrimidine core.

Uniqueness

3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a 4-chlorobenzyl and a 4-methylphenyl group provides a balance of hydrophobic and electronic effects, enhancing its interaction with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBANBZROZJFEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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